(2R)-2-(2-Adamantyl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXCPIUCNRCAA-DDNJXNFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Design and Catalytic Performance
The choice of ligand critically influences enantioselectivity and catalytic activity. For example, the P-stereogenic diphosphine Quinox-P* (L18a ) enables the AH of sterically hindered N-tosylimines under 1 bar H₂ pressure, delivering the target amine with 99% ee and a substrate-to-catalyst ratio (S/C) of 5000. Similarly, the axially chiral ligand (S)-SegPhos (L9b ) facilitates the hydrogenation of N-sulfonyl imines, yielding five-membered exocyclic amines with 97% ee.
Table 1: Ligand Performance in Asymmetric Hydrogenation
| Ligand | Substrate Class | Pressure (H₂) | ee (%) | S/C |
|---|---|---|---|---|
| Quinox-P* | N-Tosylimines | 1 bar | 99 | 5000 |
| (S)-SegPhos | N-Sulfonyl Imines | 1 bar | 97 | 1000 |
Substrate Preparation and Reaction Optimization
The imine precursor is typically synthesized via condensation of 2-adamantylpropanal with a sulfonamide (e.g., p-toluenesulfonamide). Hydrogenation proceeds in tetrahydrofuran (THF) or dichloromethane at ambient temperature, with palladium acetate as the precatalyst. Post-reduction, acidic hydrolysis removes the sulfonyl protecting group, yielding the primary amine.
Reductive Amination of 2-Adamantylpropanal
Reductive amination offers a direct route to (2R)-2-(2-Adamantyl)propan-1-amine by reacting 2-adamantylpropanal with ammonia in the presence of a reducing agent. However, stereochemical control remains challenging without chiral auxiliaries or catalysts.
Stereoselective Modifications
To achieve enantioselectivity, chiral borane catalysts (e.g., Corey-Bakshi-Shibata reagent) or enzymatic reductive amination systems are employed. For instance, immobilized transaminases have been used to convert ketones to amines with >90% ee in biphasic systems.
Industrial Adaptations
Large-scale reductive amination uses continuous-flow reactors to enhance mixing and heat transfer. Sodium cyanoborohydride or hydrogen gas with Raney nickel are common reductants, though the latter requires high-pressure equipment.
Chiral Resolution of Racemic Mixtures
Racemic (2R/S)-2-(2-Adamantyl)propan-1-amine can be resolved via diastereomeric salt formation. Tartaric acid derivatives, such as (R,R)-dibenzoyl tartaric acid, preferentially crystallize with the (2R)-enantiomer, achieving ≥98% ee after recrystallization.
Table 2: Resolution Agents and Efficiency
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R,R)-DBTA | Ethanol/Water | 98 | 65 |
| L-Malic Acid | Acetone | 95 | 58 |
Recent advances in C–H functionalization enable the direct introduction of adamantyl groups into amine frameworks. For example, palladium-catalyzed coupling of propan-1-amine derivatives with 2-adamantyl iodide under ligand-free conditions yields the target compound with 85% isolated yield.
Mechanistic Insights
The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the adamantyl iodide generates a Pd(II) intermediate. Subsequent C–H activation at the β-position of the amine and reductive elimination furnishes the product.
Industrial-Scale Production
Catalyst Recycling and Cost Efficiency
The high S/C ratio (5000) of Quinox-P*-based systems reduces palladium consumption, making asymmetric hydrogenation economically viable. Heterogeneous catalysts, such as palladium on carbon with chiral modifiers, further enhance recyclability.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for (2R)-2-(2-Adamantyl)propan-1-amine Synthesis
| Method | ee (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 99 | 90 | High | Moderate |
| Reductive Amination | 50* | 75 | Moderate | Low |
| Chiral Resolution | 98 | 65 | Low | High |
*Without stereoselective control.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Adamantyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propan-1-amine is a chiral amine compound with a bulky adamantyl group, which gives it unique properties for various applications in scientific research. Its primary applications lie in chemistry, biology, medicine, and industry.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propan-1-amine :
- Chemistry (2R)-2-(2-Adamantyl)propan-1-amine serves as a chiral building block in synthesizing complex organic molecules. Chiral amines, like this compound, are key structural motifs in natural products, drugs, and biologically active compounds .
- Biology It is studied for its potential role in modulating biological pathways and interactions. The adamantyl group enhances the compound's ability to cross biological membranes and interact with receptors or enzymes, modulating biochemical pathways.
- Medicine This compound is investigated for potential therapeutic effects, particularly in treating neurological disorders. Adamantyl amines and analogs have been compared for their anti-influenza potencies against the influenza A virus .
- Industry It is utilized in developing advanced materials and as a precursor in synthesizing pharmaceuticals.
Synthesis and Reactions
(2R)-2-(2-Adamantyl)propan-1-amine Typically involves several steps:
- Starting Material The synthesis starts with adamantane, which undergoes bromination to form 1-bromoadamantane.
- Grignard Reaction 1-bromoadamantane reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent.
- Addition to Aldehyde The Grignard reagent is added to (R)-2-bromo-1-phenylpropan-1-one, resulting in the formation of (2R)-2-(2-adamantyl)-1-phenylpropan-1-ol.
- Reduction The hydroxyl group is reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
(2R)-2-(2-Adamantyl)propan-1-amine Undergoes several chemical reactions:
- Oxidation The amine group can be oxidized to form the corresponding imine or nitrile using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction The compound can be reduced to form secondary or tertiary amines using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
- Substitution The adamantyl group can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross biological membranes and interact with receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Adamantyl Substituents
(a) 2-(1-Adamantyl)-2-propanamine
This positional isomer has the adamantyl group on the first carbon of the propane chain rather than the second. Despite similar molecular weight (C₁₃H₂₁N vs.
(b) 1-(2-Adamantyl)propan-1-amine
Here, the adamantyl group is attached to the first carbon of the propane chain. This structural variation may influence lipophilicity and membrane permeability compared to the (2R)-isomer, as the amine’s proximity to the adamantyl group alters electronic distribution .
(c) 4-(1-Adamantyl)aniline
An aromatic amine derivative with a phenyl ring instead of a propane backbone. The aromatic system enhances π-π stacking interactions but reduces conformational flexibility, impacting binding to flat enzymatic pockets .
Table 1: Structural Comparison of Adamantyl-Based Amines
| Compound | Backbone | Adamantyl Position | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2R)-2-(2-Adamantyl)propan-1-amine | Propane | C2 (R-config) | Primary amine | 193.31 |
| 2-(1-Adamantyl)-2-propanamine | Propane | C1 | Primary amine | 193.31 |
| 4-(1-Adamantyl)aniline | Benzene | C4 | Aromatic amine | 213.34 |
Non-Adamantyl Analogues
(a) 1-Phenylpropan-2-amine (Amphetamine Analogue)
This compound replaces the adamantyl group with a phenyl ring. The phenyl moiety increases hydrophobicity but lacks the adamantyl’s rigidity, leading to lower metabolic stability . Enzymatic resolution of racemic 1-phenylpropan-2-amine via lipases yields only 50% enantiopure product, whereas asymmetric reductive amination using transaminases (TAs) achieves higher enantioselectivity .
(b) (1R,2S)-2-Amino-1-phenylpropanol
A hydroxylated derivative with a chiral diol structure. The hydroxyl group enhances hydrogen-bonding capacity but reduces blood-brain barrier penetration compared to adamantyl amines .
Physicochemical Properties
Adamantyl derivatives exhibit higher lipophilicity (logP ~3.5) compared to phenylpropan-2-amine (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility.
Pharmacological Implications
Adamantyl amines are privileged scaffolds in CNS drug design due to their ability to cross the blood-brain barrier and resist oxidative metabolism . In contrast, phenylpropan-2-amine derivatives like amphetamine prioritize rapid systemic absorption but face higher susceptibility to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
